3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-24-17-9-8-16(19-20-17)12-4-2-6-14(10-12)21-25(22,23)15-7-3-5-13(18)11-15/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTHQCBHQAHJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chloro-6-methoxypyridazine with an appropriate phenylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ethoxy vs. Methoxy Substituents
Compound : 2-Chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide ()
- Structural Differences: Ethoxy group (C₂H₅O) replaces methoxy (CH₃O) on pyridazine. Additional nitro (-NO₂) substituent on the benzenesulfonamide.
- The nitro group introduces strong electron-withdrawing effects, which may enhance binding to electron-deficient targets but decrease metabolic stability .
Chlorine Position on Pyridazine
Compound : 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine ()
- Structural Differences :
- Chlorine at pyridazine 6-position (vs. absent in the target compound).
- Benzenesulfonamide replaced by an aniline group.
- Implications :
Variations in the Sulfonamide Moiety
Dichloro-Substituted Benzenesulfonamide
Compound : 2”,5”-Dichloro-N-(3’-(3-(3-methoxyphenyl)acryloyl)phenyl)benzenesulfonamide (1i, )
- Structural Differences: Dichloro (2,5-Cl₂) vs. monochloro (3-Cl) on benzenesulfonamide. Acryloyl group attached to the phenyl ring.
- The acryloyl group introduces rigidity, possibly enhancing selectivity for specific targets (e.g., kinases) .
Heterocyclic Modifications
Compound: 3-Chloro-N-[2,6-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridin-4-yl]benzenesulfonamide ()
- Structural Differences: Thienopyridine core replaces pyridazine. Pyrazole and methyl groups add steric bulk.
- Implications: Thienopyridine’s fused-ring system may enhance aromatic interactions with hydrophobic pockets. Methyl and pyrazole groups could improve metabolic stability but reduce solubility .
Functional Group Replacements
Pyridine vs. Pyridazine Core
Compound : 6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide ()
- Structural Differences :
- Pyridine replaces pyridazine.
- Fluorophenylmethyl group added.
- Implications :
Data Table: Key Structural and Inferred Properties
*LogP values estimated using fragment-based methods.
Biological Activity
3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structure that includes a chloro group, a methoxypyridazinyl moiety, and a sulfonamide functional group. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts bacterial DNA replication and cell division, leading to bacteriostatic effects.
Antimicrobial Activity
Research has shown that sulfonamides exhibit significant antimicrobial properties. In vitro studies indicate that this compound demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's antimicrobial potency is enhanced by the presence of the methoxypyridazinyl group, which may contribute to its ability to penetrate bacterial cell walls.
Anticancer Potential
Recent studies have investigated the anticancer potential of compounds with similar structures. The pyridazine scaffold is recognized for its role in inhibiting angiogenesis and tumor growth. For instance, derivatives of pyridazine have been shown to selectively target cancer cells while sparing normal cells, suggesting that this compound may possess similar properties.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy demonstrated that sulfonamides, including derivatives like this compound, exhibited minimum inhibitory concentrations (MICs) against various pathogens. The results indicated that the compound was particularly effective against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 1 to 8 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4 |
| Staphylococcus aureus | 2 |
| Pseudomonas aeruginosa | 16 |
Study 2: Anticancer Activity
In a study focused on the anticancer effects of pyridazine derivatives, researchers found that compounds similar to this compound inhibited the proliferation of cancer cells in vitro. The IC50 values were determined using various cancer cell lines, revealing promising results.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
